molecular formula C19H18N4O4S2 B2902538 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1903237-18-2

4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2902538
CAS RN: 1903237-18-2
M. Wt: 430.5
InChI Key: ITVGHVQSJXICIU-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidin-4-amines . It is part of a series of compounds that have been synthesized for the purpose of inhibiting mycobacteria Cyt-bd .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to develop a Purine Nucleoside Phosphorylase (PNP) inhibitor for autoimmune diseases . The compound is synthesized as part of a series of pyrrolo[3,2-d]-pyrimidines .


Molecular Structure Analysis

The compound is a derivative of thieno[3,2-d]pyrimidin-4-amines . It has a complex structure that includes a pyrrolo[3,2,1-ij]quinoline moiety .


Chemical Reactions Analysis

The compound is part of a series of compounds that inhibit mycobacteria Cyt-bd . The inhibition is achieved through a structure-activity-relationship (SAR) of 13 compounds in three mycobacterial strains .

Mechanism of Action

The compound acts as an inhibitor of mycobacteria Cyt-bd . It displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 .

Future Directions

The compound is part of ongoing research into the development of a PNP inhibitor for autoimmune diseases . It is also being studied for its potential as a drug target in Mycobacterium tuberculosis .

properties

IUPAC Name

11-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c24-16-2-1-12-9-14(10-13-3-6-23(16)17(12)13)29(26,27)21-5-7-22-11-20-15-4-8-28-18(15)19(22)25/h4,8-11,21H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGHVQSJXICIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=NC5=C(C4=O)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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